3-oxo-2,3-dihydroisoquinoline-8-carbonitrile
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Overview
Description
3-oxo-2,3-dihydroisoquinoline-8-carbonitrile is a chemical compound with the molecular formula C₁₀H₆N₂O It is known for its unique structure, which includes an isoquinoline core with a carbonitrile group at the 8th position and a keto group at the 3rd position
Mechanism of Action
Target of Action
3-Hydroxyisoquinoline-8-carbonitrile is a derivative of the 8-Hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
8-hq derivatives are known for their diverse biological activities, which suggest that they interact with their targets in various ways . For instance, some 8-HQ derivatives have been found to exhibit antiproliferative potency and high selectivity towards certain cancer cells .
Biochemical Pathways
8-hq derivatives are known to influence a variety of biological pathways due to their diverse biological activities . These compounds can act as potential building blocks for various pharmacologically active scaffolds .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as other 8-hq derivatives, are often studied to understand their bioavailability and therapeutic potential .
Result of Action
Given the diverse biological activities of 8-hq derivatives, it can be inferred that these compounds may have significant molecular and cellular effects . For instance, some 8-HQ derivatives have demonstrated promising antiproliferative potency against certain cancer cells .
Action Environment
The synthesis and biological activities of 8-hq derivatives are known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinolines.
Scientific Research Applications
3-oxo-2,3-dihydroisoquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the keto and nitrile groups.
Quinoline: Another related compound with a nitrogen atom in the ring but different substitution patterns.
Phthalazine: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
3-oxo-2,3-dihydroisoquinoline-8-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its combination of a keto group and a nitrile group in the isoquinoline framework makes it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
3-oxo-2H-isoquinoline-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-10(13)12-6-9(7)8/h1-4,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZLKUMTAUGENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175272-54-4 |
Source
|
Record name | 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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